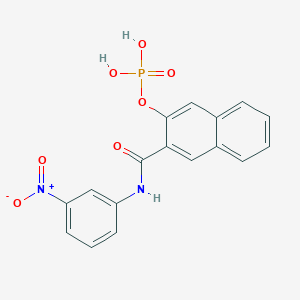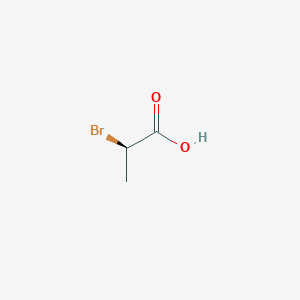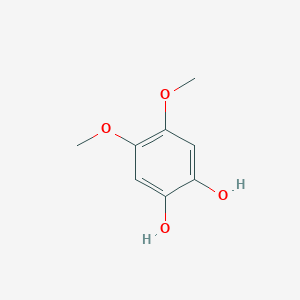
4,5-Dimethoxybenzene-1,2-diol
Descripción general
Descripción
4,5-Dimethoxybenzene-1,2-diol is a member of methoxybenzenes and a member of phenols . It is a symmetric molecule with a very low molecular weight .
Molecular Structure Analysis
The molecular formula of 4,5-Dimethoxybenzene-1,2-diol is C8H10O4 . It has a molecular weight of 170.16 g/mol . The InChI representation of the molecule is InChI=1S/C8H10O4/c1-11-7-3-5 (9)6 (10)4-8 (7)12-2/h3-4,9-10H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dimethoxybenzene-1,2-diol include a molecular weight of 170.16 g/mol, a XLogP3-AA of 1.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, a rotatable bond count of 2, an exact mass of 170.05790880 g/mol, a monoisotopic mass of 170.05790880 g/mol, a topological polar surface area of 58.9 Ų, a heavy atom count of 12, a formal charge of 0, and a complexity of 123 .Aplicaciones Científicas De Investigación
Application in Computational Chemistry
The Specific Scientific Field
The specific scientific field for this application is Computational Chemistry .
2. Comprehensive and Detailed Summary of the Application 4,5-Dimethoxybenzene-1,2-diol derivatives, specifically 3,6-bis(4,5-dihydroxyoxazo-2-yl)benzene-1,2-diol (BDYBD) derivatives, have been studied for their excited-state double-proton transfer behavior . These molecules have been found to exhibit distinguished photochemical characteristics, which have inspired further computational investigations .
3. Detailed Description of the Methods of Application or Experimental Procedures The study involved a computational investigation of chalcogen-substituted BDYBD derivatives (i.e., BDYBD-O, BDYBD-S, and BDYBD-Se) . The researchers focused on BDYBD derivatives that contain intramolecular double hydrogen bonds . They used the core-valence bifurcation (CVB) index to explore hydrogen bonding behaviors and simulated hydrogen bonding energy (E HB) via the atom in molecule (AIM) method . They also constructed potential energy surfaces (PESs) by adopting a restrictive optimization approach .
4. Thorough Summary of the Results or Outcomes Obtained The study found that photo-induced strengthened dual hydrogen bonding interactions facilitate the excited-state dual-proton transfer (ESDPT) behavior of BDYBD derivatives . The reorganization of charge stemming from photoexcitation further verifies the tendencies of ESDPT reactions . The study confirmed that the variation in chalcogen atomic electronegativity has a regulatory effect on the ESDPT behavior of BDYBD derivatives .
Application in Organic Synthesis
The Specific Scientific Field
The specific scientific field for this application is Organic Synthesis .
2. Comprehensive and Detailed Summary of the Application 4,5-Dimethoxybenzene-1,2-diol is used in the synthesis of benzene derivatives through Electrophilic Aromatic Substitution . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
3. Detailed Description of the Methods of Application or Experimental Procedures The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate is then deprotonated, yielding a substituted benzene ring .
4. Thorough Summary of the Results or Outcomes Obtained The result of this process is a substituted benzene ring . This method is used in the synthesis of various benzene derivatives .
Application in Pharmaceutical Synthesis
The Specific Scientific Field
The specific scientific field for this application is Pharmaceutical Synthesis .
2. Comprehensive and Detailed Summary of the Application 4,5-Dimethoxybenzene-1,2-diol is used in the synthesis of benzothiazepines . Benzothiazepines are a class of seven-membered heterocyclic compounds, which have found application in pharmacology and medicine for efficient treatment of a number of neurological pathologies .
3. Detailed Description of the Methods of Application or Experimental Procedures The specific methods of application or experimental procedures for this application are not detailed in the source .
4. Thorough Summary of the Results or Outcomes Obtained The result of this process is the synthesis of benzothiazepines, which are used in the treatment of various neurological pathologies .
Application in Fluorescence Probing
The Specific Scientific Field
The specific scientific field for this application is Fluorescence Probing .
2. Comprehensive and Detailed Summary of the Application 4,5-Dimethoxybenzene-1,2-diol derivatives, specifically 3,6-bis(4,5-dihydroxyoxazo-2-yl)benzene-1,2-diol (BDYBD) derivatives, have been studied for their excited-state double-proton transfer behavior . These molecules have been found to exhibit distinguished photochemical characteristics, which have inspired further computational investigations . They have been widely adopted in many fields, like fluorescence probing .
Application in Laser Materials
The Specific Scientific Field
The specific scientific field for this application is Laser Materials .
2. Comprehensive and Detailed Summary of the Application 4,5-Dimethoxybenzene-1,2-diol derivatives, specifically 3,6-bis(4,5-dihydroxyoxazo-2-yl)benzene-1,2-diol (BDYBD) derivatives, have been studied for their excited-state double-proton transfer behavior . These molecules have been found to exhibit distinguished photochemical characteristics, which have inspired further computational investigations . They have been widely adopted in many fields, like laser materials .
Propiedades
IUPAC Name |
4,5-dimethoxybenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYWQJACGNQHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550030 | |
| Record name | 4,5-Dimethoxybenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxybenzene-1,2-diol | |
CAS RN |
1664-27-3 | |
| Record name | 4,5-Dimethoxybenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



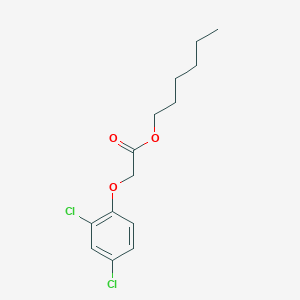
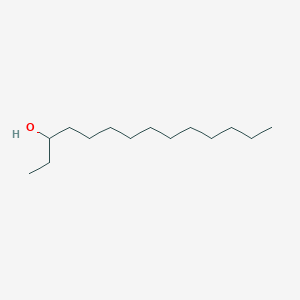
![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)
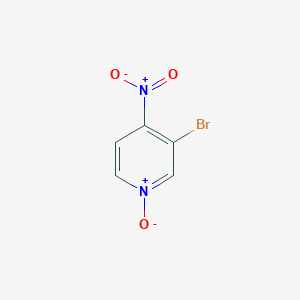

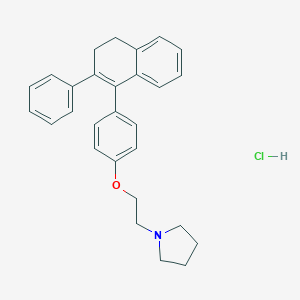

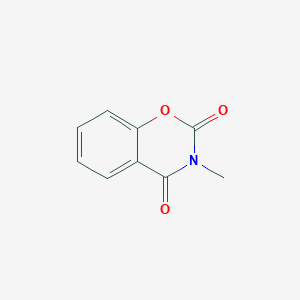
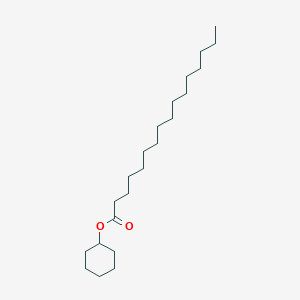
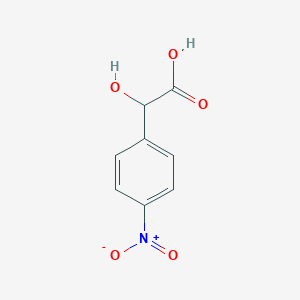
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)

